N'-[6-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-N,N-dimethylmethanimidamide
Overview
Description
N'-[6-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-N,N-dimethylmethanimidamide is a useful research compound. Its molecular formula is C17H15ClF3N5S and its molecular weight is 413.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality N'-[6-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-N,N-dimethylmethanimidamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N'-[6-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-N,N-dimethylmethanimidamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemical Properties and Complex Formation
Research on compounds containing pyridine and thieno[2,3-c]pyridin structures focuses on their chemical properties and potential for forming complex compounds. These structures have been studied for their ability to engage in various chemical reactions, leading to the formation of complexes with notable spectroscopic properties, magnetic characteristics, and biological activity. The review by Boča, Jameson, and Linert (2011) delves into the chemistry of compounds related to pyridine and benzthiazol derivatives, highlighting their preparation, properties, and applications in forming complex compounds with diverse functionalities, including biological and electrochemical activities (Boča, Jameson, & Linert, 2011).
Organic Synthesis and Catalysis
Heterocyclic N-oxide derivatives, including those synthesized from pyridine, have shown significant importance in organic synthesis and catalysis. These derivatives serve as versatile synthetic intermediates with applications in forming metal complexes, designing catalysts, and facilitating asymmetric catalysis and synthesis. Their role in drug development, owing to various biological activities, underscores their potential in medicinal chemistry. Li et al. (2019) highlight the importance of these compounds in organic synthesis and drug applications, providing a comprehensive overview of their functionalities and utility in recent chemistry advancements (Li et al., 2019).
Pharmacological Applications
The synthesis and study of compounds with thieno[2,3-c]pyridin structures, similar to clopidogrel, a thienopyridine-class antithrombotic and antiplatelet drug, demonstrate the potential pharmacological applications of such chemicals. Research by Saeed et al. (2017) focuses on synthetic methodologies for clopidogrel, providing insight into the chemical synthesis and potential for developing new pharmacological agents with improved efficacy and reduced side effects (Saeed et al., 2017).
Environmental and Analytical Chemistry
The study of pyridine derivatives extends to environmental and analytical chemistry, where these compounds find applications as chemosensors and in the assessment of environmental pollutants. The critical review by Abu-Taweel et al. (2022) discusses the medicinal applications and chemosensing capabilities of pyridine derivatives, indicating their relevance in detecting various species in environmental, agricultural, and biological samples (Abu-Taweel et al., 2022).
properties
IUPAC Name |
N'-[6-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-N,N-dimethylmethanimidamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClF3N5S/c1-25(2)9-24-16-12(6-22)11-3-4-26(8-14(11)27-16)15-13(18)5-10(7-23-15)17(19,20)21/h5,7,9H,3-4,8H2,1-2H3/b24-9+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOXBHXLEQXUXRT-PGGKNCGUSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=NC1=C(C2=C(S1)CN(CC2)C3=C(C=C(C=N3)C(F)(F)F)Cl)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=N/C1=C(C2=C(S1)CN(CC2)C3=C(C=C(C=N3)C(F)(F)F)Cl)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClF3N5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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